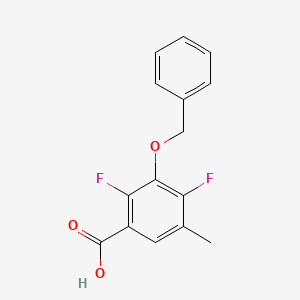
3-(Benzyloxy)-2,4-difluoro-5-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-2,4-difluoro-5-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group, two fluorine atoms, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2,4-difluoro-5-methylbenzoic acid typically involves multiple steps. One common method is the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often require the use of solvents such as methanol and catalysts like palladium.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2,4-difluoro-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Catalytic hydrogenation using H2 and a metal catalyst.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include various substituted benzoic acids, benzyl alcohols, and other aromatic compounds.
Scientific Research Applications
3-(Benzyloxy)-2,4-difluoro-5-methylbenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2,4-difluoro-5-methylbenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atoms can enhance the compound’s stability and reactivity . These interactions can influence various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(Benzyloxy)-2,4-difluoro-5-methylbenzoic acid is unique due to the presence of both fluorine atoms and a methyl group, which can significantly alter its chemical properties and reactivity compared to similar compounds
Properties
Molecular Formula |
C15H12F2O3 |
|---|---|
Molecular Weight |
278.25 g/mol |
IUPAC Name |
2,4-difluoro-5-methyl-3-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C15H12F2O3/c1-9-7-11(15(18)19)13(17)14(12(9)16)20-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,18,19) |
InChI Key |
MNJSXFVJHDWLKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1F)OCC2=CC=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















